Dia-aea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

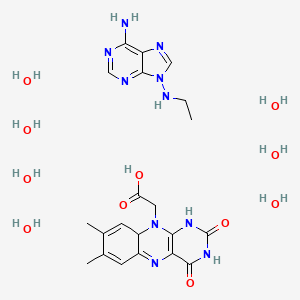

Dia-aea, also known as this compound, is a useful research compound. Its molecular formula is C21H38N10O11 and its molecular weight is 606.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introduction to DIA Technology

Data-independent acquisition (DIA) is a mass spectrometry technique that allows for the simultaneous analysis of multiple precursor ions without the need for real-time selection. This method enhances throughput and reproducibility in quantitative proteomics, making it a powerful tool for biological research and drug development .

Comparative Analysis of Proteins

DIA technology has been effectively employed to compare protein expressions across different species and conditions. For instance, a study analyzing hippocampal synaptosome preparations from various rodent and primate species demonstrated the ability of DIA to quantify approximately 2,000 proteins, revealing significant differences in protein abundance linked to physiological variations .

Drug-Metabolizing Enzymes and Transporters

The application of DIA extends to the quantification of drug-metabolizing enzymes and transporters. This is crucial for understanding pharmacokinetics and drug interactions, which are vital for drug development and safety assessments .

Neurobiology Research

DIA has been utilized in neurobiology to study protein changes associated with neurological disorders such as schizophrenia. Research involving primary neuronal cultures showed how knocking down specific risk genes affected synaptic development, highlighting DIA's capacity to elucidate complex biological mechanisms .

Study on Synaptic Proteins

A notable case study involved the analysis of surface proteins in neuronal cultures during synapse formation. The study indicated that many synaptic proteins were trafficked to the membrane before synapse formation, demonstrating the dynamic reorganization of neuronal membranes as assessed through DIA .

Alzheimer’s Disease Research

In Alzheimer's disease research, DIA was applied to analyze isomerization in tau proteins extracted from human brain samples. The findings revealed significant differences in tau isomerization between Alzheimer's patients and control samples, suggesting potential biomarkers for disease progression .

Data Tables Illustrating DIA Applications

Propiedades

Número CAS |

78093-77-3 |

|---|---|

Fórmula molecular |

C21H38N10O11 |

Peso molecular |

606.6 g/mol |

Nombre IUPAC |

2-(7,8-dimethyl-2,4-dioxo-1,9a-dihydrobenzo[g]pteridin-10-yl)acetic acid;9-N-ethylpurine-6,9-diamine;heptahydrate |

InChI |

InChI=1S/C14H14N4O4.C7H10N6.7H2O/c1-6-3-8-9(4-7(6)2)18(5-10(19)20)12-11(15-8)13(21)17-14(22)16-12;1-2-12-13-4-11-5-6(8)9-3-10-7(5)13;;;;;;;/h3-4,9H,5H2,1-2H3,(H,19,20)(H2,16,17,21,22);3-4,12H,2H2,1H3,(H2,8,9,10);7*1H2 |

Clave InChI |

YJGCYCWZAMSUSY-UHFFFAOYSA-N |

SMILES |

CCNN1C=NC2=C(N=CN=C21)N.CC1=CC2C(=NC3=C(N2CC(=O)O)NC(=O)NC3=O)C=C1C.O.O.O.O.O.O.O |

SMILES canónico |

CCNN1C=NC2=C(N=CN=C21)N.CC1=CC2C(=NC3=C(N2CC(=O)O)NC(=O)NC3=O)C=C1C.O.O.O.O.O.O.O |

Sinónimos |

7,8-dimethylisoalloxazine-10-acetic acid-adenin-9-ylethylamine complex DIA-AEA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.